molecular formula C7H4BrF2N3 B8175824 7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine

7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B8175824
M. Wt: 248.03 g/mol
InChI Key: ILZVNVDFNKNKMF-UHFFFAOYSA-N
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Description

7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 7th position and a difluoromethyl group at the 3rd position on the triazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania (CuOx-ZnO/Al2O3-TiO2) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and difluoromethyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,8-dimethyl[1,2,4]triazolo[4,3-a]pyridine
  • 7-Bromo[1,2,4]triazolo[4,3-a]pyridine
  • 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione

Uniqueness

7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is unique due to the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2N3/c8-4-1-2-13-5(3-4)11-12-7(13)6(9)10/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZVNVDFNKNKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)F)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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